molecular formula C16H10O6 B11832013 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate

3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate

Katalognummer: B11832013
Molekulargewicht: 298.25 g/mol
InChI-Schlüssel: ZEBRHAVRTHMPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate is a chemical compound with the molecular formula C16H10O6 and a molecular weight of 298.25 g/mol . It is known for its unique structure, which includes a phenyl acetate group linked to a 1,3-dihydroisobenzofuran moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate typically involves the reaction of 3-hydroxyphenyl acetate with 1,3-dihydroisobenzofuran-5-carboxylic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate is unique due to its specific combination of functional groups and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C16H10O6

Molekulargewicht

298.25 g/mol

IUPAC-Name

[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl] acetate

InChI

InChI=1S/C16H10O6/c1-9(17)20-10-3-2-4-11(7-10)21-12-5-6-13-14(8-12)16(19)22-15(13)18/h2-8H,1H3

InChI-Schlüssel

ZEBRHAVRTHMPPD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.